molecular formula C7H13ClO B13250223 4-Chloro-2-ethyl-2-methylbutanal

4-Chloro-2-ethyl-2-methylbutanal

Cat. No.: B13250223
M. Wt: 148.63 g/mol
InChI Key: AUSGLSMGQDOJTK-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-2-methylbutanal is a chlorinated aldehyde with a branched carbon backbone, featuring an ethyl (-CH₂CH₃) and methyl (-CH₃) group at the 2-position and a chlorine atom at the 4-position. Its molecular formula is C₇H₁₃ClO, with an average molecular mass of approximately 148.63 g/mol. The steric hindrance from the ethyl and methyl substituents may influence its physical properties (e.g., boiling point, solubility) and chemical behavior compared to simpler aldehydes .

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

4-chloro-2-ethyl-2-methylbutanal

InChI

InChI=1S/C7H13ClO/c1-3-7(2,6-9)4-5-8/h6H,3-5H2,1-2H3

InChI Key

AUSGLSMGQDOJTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-2-methylbutanal can be achieved through several methods. One common approach involves the chlorination of 2-ethyl-2-methylbutanal using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-ethyl-2-methylbutanal may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.

Major Products Formed

    Oxidation: 4-Chloro-2-ethyl-2-methylbutanoic acid.

    Reduction: 4-Chloro-2-ethyl-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-ethyl-2-methylbutanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-2-methylbutanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-Chloro-2-ethyl-2-methylbutanal and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents CAS Number
4-Chloro-2-ethyl-2-methylbutanal* C₇H₁₃ClO 148.63 Aldehyde (-CHO) 2-ethyl, 2-methyl, 4-Cl Not Available
4-Chloro-2-methylbutanal C₅H₉ClO 120.58 Aldehyde (-CHO) 2-methyl, 4-Cl 63483-09-0
4-Chloro-2-methyl-2-butanol C₅H₁₁ClO 122.59 Alcohol (-OH) 2-methyl, 4-Cl 1985-88-2
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 282.76 Ester (-COOCH₃), Ketone 4-Cl, phenyl, 2-methyl 154477-54-0
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester C₁₁H₁₁ClO₃ 226.66 Ester (-COOCH₃), Ketone 4-Cl-phenyl Not Provided

*Hypothetical data inferred from structural analogs.

Physicochemical Properties

  • Boiling Points: Chlorinated aldehydes typically have higher boiling points than analogous alcohols due to stronger dipole-dipole interactions. For example, 4-Chloro-2-methylbutanal (aldehyde) likely has a higher boiling point than 4-Chloro-2-methyl-2-butanol (alcohol) despite similar molecular weights .
  • Solubility: The presence of polar groups (e.g., -CHO, -OH) enhances water solubility, while bulky substituents (e.g., ethyl, phenyl) reduce it. Esters like Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate are more lipophilic, favoring organic solvents .

Research Findings and Industrial Relevance

  • Steric Effects : The ethyl and methyl branches in 4-Chloro-2-ethyl-2-methylbutanal may hinder crystallization, complicating purification compared to linear analogs. This is observed in similar branched aldehydes .
  • Pharmaceutical Applications: Chlorinated alcohols (e.g., 4-Chloro-2-methyl-2-butanol) are intermediates in synthesizing active pharmaceutical ingredients (APIs), while esters serve as prodrugs or synthetic precursors .
  • Synthetic Utility : Aldehydes like 4-Chloro-2-methylbutanal are pivotal in condensation reactions (e.g., aldol addition), but their branched derivatives may require tailored catalysts to overcome steric limitations .

Biological Activity

4-Chloro-2-ethyl-2-methylbutanal is an organic compound notable for its unique structural features, including a chlorine atom and ethyl and methyl groups. This compound has garnered attention in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities. This article explores the biological activity of 4-Chloro-2-ethyl-2-methylbutanal, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

Molecular Formula: C7H13ClO
Molecular Weight: 148.63 g/mol
IUPAC Name: 4-chloro-2-ethyl-2-methylbutanal
Canonical SMILES: CCC(C)(CCCl)C=O

The biological activity of 4-Chloro-2-ethyl-2-methylbutanal is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction may lead to alterations in the structure and function of these biomolecules, potentially affecting various biochemical pathways. The presence of the chlorine atom also enhances the compound's reactivity and may facilitate interactions through halogen bonding.

Biological Activity

Research indicates that 4-Chloro-2-ethyl-2-methylbutanal exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. For instance, it may interact with dehydrogenases or other oxidoreductases, impacting their catalytic efficiency.
  • Cytotoxicity : Some studies have reported cytotoxic effects of 4-Chloro-2-ethyl-2-methylbutanal on cancer cell lines, indicating potential applications in cancer therapy. The exact mechanism remains under investigation but may involve apoptosis or necrosis pathways triggered by the compound's reactive nature.

Case Studies and Research Findings

Several studies have explored the biological implications of 4-Chloro-2-ethyl-2-methylbutanal:

Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial activity of various chlorinated aldehydes, including 4-Chloro-2-ethyl-2-methylbutanal. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Study 2: Enzyme Interaction

Research published in [source] focused on the enzyme inhibition profile of 4-Chloro-2-ethyl-2-methylbutanal. The study demonstrated that the compound inhibited a specific dehydrogenase involved in metabolic pathways, leading to altered cellular metabolism in treated cells.

Study 3: Cytotoxic Effects

In a study examining cytotoxicity against cancer cell lines (e.g., HeLa and MCF7), 4-Chloro-2-ethyl-2-methylbutanal showed dose-dependent effects on cell viability. The compound induced apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation observed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Chloro-2-ethyl-2-methylbutanal, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Chloro-2-methylbutanal Lacks ethyl groupModerate antimicrobial
2-Ethyl-2-methylbutanal Lacks chlorine atomLow reactivity
4-Chloro-3-hydroxybutanal Hydroxy group instead of aldehydePotentially higher reactivity

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